

"Anticancer agent 45" solution preparation and stability

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Compound of Interest

Compound Name: Anticancer agent 45

Cat. No.: B12419322

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Application Notes and Protocols: Anticancer Agent 45

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Introduction

Anticancer Agent 45 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, proliferation, and drug resistance in a variety of human cancers. By targeting this pathway, **Anticancer Agent 45** induces apoptosis and inhibits tumor growth. These application notes provide detailed protocols for the preparation of **Anticancer Agent 45** solutions and an assessment of their stability under various conditions to ensure reliable and reproducible experimental results.

Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline powder
Molecular Formula	C ₂₃ H ₂₇ N ₅ O ₄ S
Molecular Weight	469.56 g/mol
Purity (HPLC)	≥99%
Solubility (at 25°C)	
DMSO	≥ 50 mg/mL (≥ 106.5 mM)
Ethanol	~ 2 mg/mL
Water	< 0.1 mg/mL

Solution Preparation Protocols

Protocol 1: Preparation of 10 mM Stock Solution in DMSO

Materials:

- **Anticancer Agent 45** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Allow the vial of solid **Anticancer Agent 45** to equilibrate to room temperature before opening to prevent moisture condensation.

- In a sterile environment (e.g., a chemical fume hood), weigh the required amount of the solid compound. For 1 mL of a 10 mM stock solution, weigh 4.70 mg of **Anticancer Agent 45**.
- Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
- Vortex the solution gently until the solid is completely dissolved. The solution should be clear and colorless.
- Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
- Label the aliquots with the compound name, concentration, date, and solvent.
- Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

- 10 mM stock solution of **Anticancer Agent 45** in DMSO
- Sterile, complete cell culture medium
- Sterile microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
- To minimize solvent toxicity, ensure the final concentration of DMSO in the working solution is less than 0.5%.

- Prepare working solutions fresh for each experiment and do not store them for extended periods.

Stability of Anticancer Agent 45

The stability of **Anticancer Agent 45** in solution is critical for obtaining accurate and reproducible results in biological assays. The following tables summarize the stability of the compound under various storage conditions.

Table 1: Stability of 10 mM Stock Solution in DMSO

Storage Temperature	Time Point	Purity by HPLC (%)	Appearance
-20°C	0 months	99.8%	Clear, colorless
	3 months	99.6%	
	6 months	99.5%	
4°C	0 days	99.8%	Clear, colorless
	7 days	98.2%	
	14 days	96.5%	
Room Temp (25°C)	0 hours	99.8%	Clear, colorless
	24 hours	97.1%	
	48 hours	94.3%	

Table 2: Stability of 10 µM Working Solution in Cell Culture Medium (RPMI + 10% FBS) at 37°C

Time Point	Purity by HPLC (%)
0 hours	99.7%
2 hours	99.1%
8 hours	95.8%
24 hours	88.2%

Experimental Protocols for Stability Assessment

Protocol 3: HPLC Method for Stability Analysis

This protocol outlines a reverse-phase high-performance liquid chromatography (HPLC) method to determine the purity and identify degradation products of **Anticancer Agent 45**.

Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- **Anticancer Agent 45** samples
- Autosampler vials

Procedure:

- Sample Preparation: At each time point of the stability study, dilute an aliquot of the test solution with the mobile phase to a final concentration within the linear range of the detector.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min

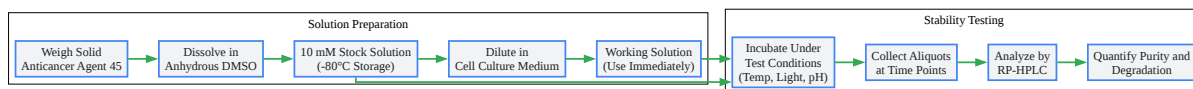
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm
- Column Temperature: 30°C
- Gradient Elution:

Time (min)	% Mobile Phase B
0	20
15	80
20	80
21	20

| 25 | 20 |

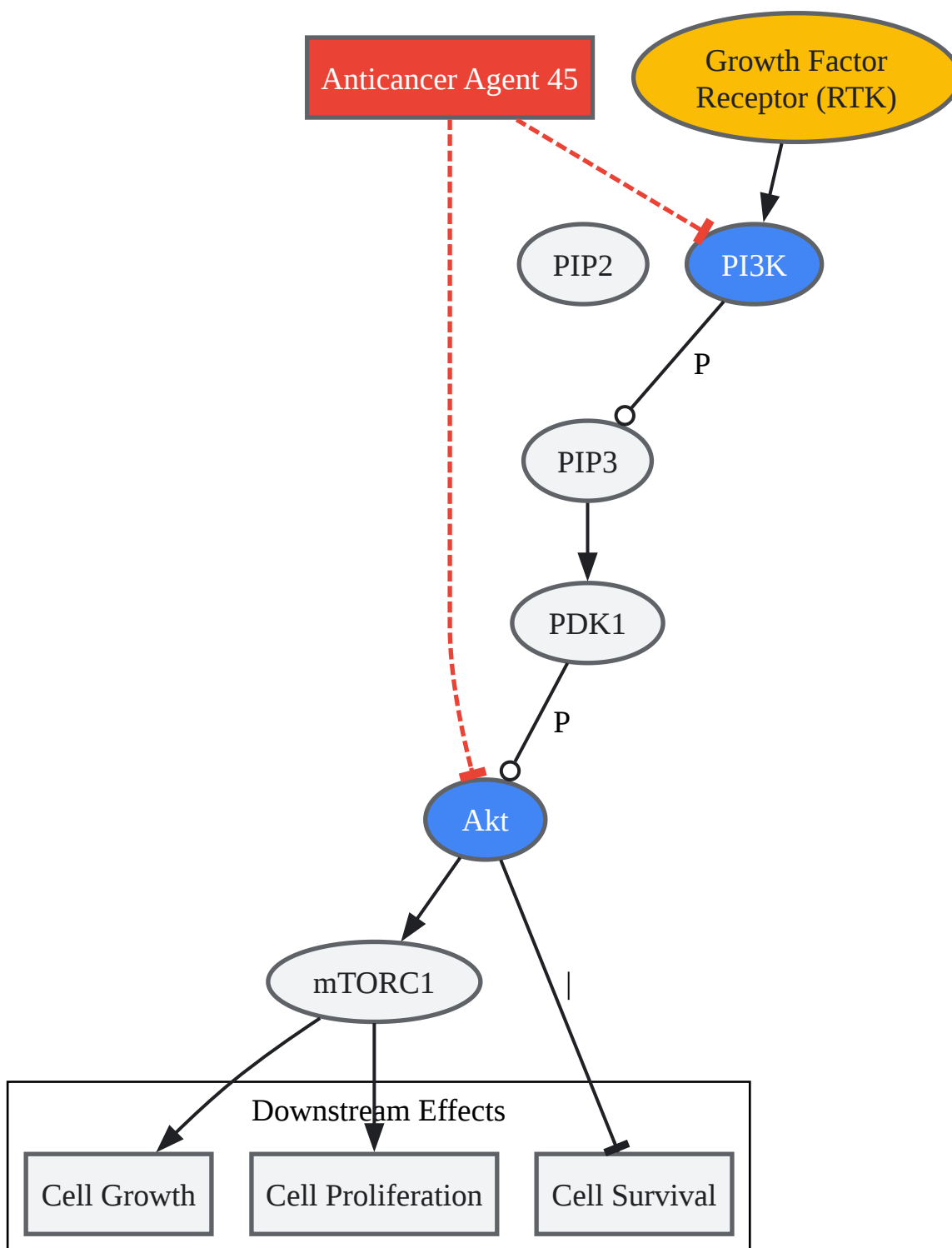
- Data Analysis:
 - Integrate the peak areas of the parent compound and any degradation products.
 - Calculate the percentage purity of **Anticancer Agent 45** at each time point.

Visualizations



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Caption: Experimental workflow for solution preparation and stability testing of **Anticancer Agent 45**.



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Caption: PI3K/Akt signaling pathway inhibited by **Anticancer Agent 45**.

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